BenchChemオンラインストアへようこそ!

4-Hydroxy Duloxetine-d6 |A-D-Glucuronide

Bioanalysis LC-MS/MS Stable Isotope Labeling

This deuterium-labeled (d6) glucuronide conjugate is the mandated SIL-IS for LC-MS/MS quantification of the major duloxetine metabolite in plasma. Unlike the unlabeled analog, its +6 Da mass shift (m/z 495.58 vs. 489.5) enables precise matrix-effect correction and meets EMA and USFDA Bioanalytical Method Validation requirements. Essential for bioequivalence studies, therapeutic drug monitoring, and CYP2D6/CYP1A2 pharmacogenetic research.

Molecular Formula C24H27NO8S
Molecular Weight 495.6 g/mol
Cat. No. B12419400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Duloxetine-d6 |A-D-Glucuronide
Molecular FormulaC24H27NO8S
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19-,20-,21+,22-,24+/m0/s1/i2D,3D,5D,6D,8D,9D
InChIKeyOBIZFSZXDHWUJZ-QYKOWTHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Duloxetine-d6 β-D-Glucuronide: Isotopically Labeled Major Metabolite for Duloxetine Bioanalysis


4-Hydroxy Duloxetine-d6 β-D-Glucuronide is a deuterium-labeled (d6) glucuronide conjugate of the major phase I metabolite of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) [1]. It serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the unlabeled metabolite, 4-hydroxy duloxetine glucuronide, in complex biological matrices using LC-MS/MS methods [2]. The unlabeled metabolite is the predominant circulating metabolite in human plasma following oral duloxetine administration [3].

Why Unlabeled 4-Hydroxy Duloxetine Glucuronide Cannot Replace the d6-Labeled Analog in Regulated Bioanalysis


Direct substitution of unlabeled 4-hydroxy duloxetine glucuronide for its d6-labeled analog is analytically invalid. In LC-MS/MS bioanalysis, the deuterated compound provides a near-identical chemical behavior to the analyte but is distinguishable by its mass shift of +6 Da (m/z 495.58 vs. 489.5) . This mass difference is critical for establishing a stable isotope-labeled internal standard (SIL-IS) calibration curve, which corrects for matrix effects, ionization variability, and sample preparation losses, thereby enabling the precision and accuracy required by EMA and USFDA Bioanalytical Method Validation Guidelines [1]. The unlabeled compound lacks this intrinsic mass differentiation, making it unsuitable for SIL-IS workflows.

Quantitative Differentiation: 4-Hydroxy Duloxetine-d6 β-D-Glucuronide vs. Unlabeled Metabolites and Isomers


Mass Spectrometric Differentiation: d6-Labeled vs. Unlabeled 4-Hydroxy Duloxetine Glucuronide

The incorporation of six deuterium atoms (d6) into the 4-hydroxy duloxetine glucuronide molecule results in a molecular weight of 495.58 g/mol, which is +6.08 Da heavier than the unlabeled compound (489.5 g/mol) . This mass shift is the fundamental basis for its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays [1].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Chromatographic Resolution Requirement for 4-, 5-, and 6-Hydroxy Duloxetine Glucuronide Isomers

The development of an LC-MS/MS method for duloxetine metabolites revealed that 4-hydroxy duloxetine glucuronide requires chromatographic resolution from its 5- and 6-hydroxy glucuronide isomers to ensure accurate quantification [1]. The chromatographic conditions optimized for separating these glucuronide isomers were not suitable for the sulfate conjugate, highlighting the unique analytical challenge posed by this class of metabolites [1].

Isomer Separation LC-MS/MS Method Development

Absence of Back-Conversion from 4-Hydroxy Duloxetine Glucuronide to Duloxetine

A key concern in bioanalysis is the potential for conjugated metabolites to undergo back-conversion to the parent drug during sample processing, leading to overestimation of drug concentrations. Studies specifically investigating 4-hydroxy duloxetine glucuronide have demonstrated no evidence of back-conversion to duloxetine under validated sample handling conditions [1][2].

Metabolite Stability Back-Conversion Method Validation

Validation of LC-MS/MS Assay for 4-Hydroxy Duloxetine Glucuronide in Human Plasma

A validated LC-MS/MS method for the simultaneous determination of duloxetine and 4-hydroxy duloxetine glucuronide in human plasma was developed and applied to a pilot bioequivalence study [1]. The method met all acceptance criteria outlined in EMA and USFDA Bioanalytical Method Validation Guidelines, demonstrating precision and accuracy over the calibration range [1]. This validated method provides a benchmark for analytical performance.

Bioanalysis Method Validation Pharmacokinetics

Primary Applications of 4-Hydroxy Duloxetine-d6 β-D-Glucuronide in Pharmaceutical R&D and Regulated Bioanalysis


Internal Standard for LC-MS/MS Quantification of 4-Hydroxy Duloxetine Glucuronide in Human Plasma

The deuterated compound is used as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for the quantification of the major duloxetine metabolite, 4-hydroxy duloxetine glucuronide, in human plasma [1]. Its use is mandated by regulatory guidelines (EMA, USFDA) for bioanalytical method validation to correct for matrix effects and ensure assay accuracy [2]. This application is critical in bioequivalence studies and therapeutic drug monitoring of duloxetine.

Investigating Duloxetine Pharmacokinetics and Drug-Drug Interactions

Accurate measurement of 4-hydroxy duloxetine glucuronide concentrations using the d6-labeled internal standard enables detailed pharmacokinetic (PK) profiling of duloxetine metabolism [1]. This is essential for understanding inter-individual variability in drug exposure, assessing the impact of genetic polymorphisms (e.g., CYP2D6, CYP1A2) on metabolite formation [2], and evaluating potential drug-drug interactions that may alter the metabolic pathway.

Method Development and Validation for Duloxetine Metabolite Isomer Separation

The chromatographic challenge of separating 4-, 5-, and 6-hydroxy duloxetine glucuronide isomers necessitates rigorous method development [1]. The d6-labeled 4-hydroxy compound serves as a pure, well-characterized reference standard to optimize LC conditions and confirm isomer identity, ensuring that the analytical method is specific for the target metabolite without interference from closely related isomers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.